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Compound of Interest

Compound Name: 5-(4-Iodophenyl)pentanoic acid

CAS No.: 116680-98-9

Cat. No.: B1436650

Get Quote

Executive Summary
Molecule: 5-(4-Iodophenyl)pentanoic acid Formula:

Exact Mass: 304.12 Da Context: Used primarily as a metabolic probe precursor or hapten. Its
fragmentation behavior is governed by two competing moieties: the labile carboxylic acid tail
(dominating ESI) and the electron-rich iodophenyl core (directing EI fragmentation).

This guide details the ionization behaviors in Electrospray Ionization (ESI) and Electron Impact

(EI), providing a self-validating framework for structural confirmation.

Part 1: Molecular Properties & Ionization Strategy
Before acquiring spectra, the ionization method must be matched to the analytical goal. The

presence of the carboxylic acid makes this molecule amphiphilic, but the heavy iodine atom

introduces specific mass defects useful for filtering.
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Feature Property MS Implication

Acidic Proton

Ideal for ESI(-) (Negative

Mode). Forms stable

ions.

Iodine Substituent Mass Defect (-0.096 Da)

High mass accuracy

instruments can filter

background noise by isolating

the iodine mass defect.

Aryl-Iodide Bond

Weaker than Ar-Br or Ar-Cl.

Susceptible to homolytic

cleavage in hard ionization

(EI).

Alkyl Chain 5-Carbon Linker
Sufficient length for McLafferty

Rearrangement in EI.

Recommended Workflows
LC-MS/MS (Quantitative/Biological): Use ESI in Negative Mode.

GC-MS (Synthetic Purity): Requires derivatization (Methylation/Silylation) to prevent peak

tailing and thermal degradation.

Part 2: ESI(-) Fragmentation (LC-MS/MS)
In liquid chromatography applications, the molecule is analyzed as the deprotonated

carboxylate anion. The fragmentation is "charge-remote," driven by the stability of the leaving

groups.

The Precursor Ion[1][2][3]
m/z 303.0

Observation: In negative mode, this is the base peak. The iodine isotope pattern is simple

(Monoisotopic
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), so no M+2 peak is observed (unlike Cl/Br).

Primary Fragmentation Pathway (CID)
Upon Collision Induced Dissociation (CID), the energy is directed toward the most labile bond.

In phenylalkanoic acids, decarboxylation is the dominant pathway.

Transition:

Mechanism: Neutral loss of

(44 Da).

Product: 4-(4-iodophenyl)butyl anion (Carbanion stabilized by the aromatic ring).

Secondary Pathways (High Energy)
At higher collision energies (>35 eV), the alkyl chain fragments or the iodine atom is ejected.

Transition:

(

)

Note: The formation of the iodide anion is common in poly-iodinated species but less

dominant here than the carboxyl loss unless energy is excessive.

Visualization: ESI(-) Pathway

Precursor Ion [M-H]-
m/z 303

Decarboxylation
[M-H-CO2]-

m/z 259

-CO2 (44 Da)
Low CE

Iodide Ion
[I]-

m/z 127

C-I Cleavage
High CE
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Caption: ESI(-) fragmentation pathway showing the dominant decarboxylation event

characteristic of phenylalkanoic acids.

Part 3: EI Fragmentation (GC-MS)
Electron Impact (70 eV) provides a "fingerprint" spectrum. Note that for GC-MS, this molecule

is typically derivatized to a Methyl Ester (

, MW 318). However, the fragmentation below describes the free acid (if introduced via direct
insertion probe) or the core skeleton behavior.

Molecular Ion ( )[4]
m/z 304: Usually visible but not the base peak due to the flexibility of the alkyl chain

promoting fragmentation.

The McLafferty Rearrangement (Diagnostic)
Because the alkyl chain has

-hydrogens (relative to the carbonyl), the molecule undergoes the McLafferty rearrangement.

Mechanism: The carbonyl oxygen abstracts a

-hydrogen, leading to cleavage of the

-

bond.

Fragment: The charge remains on the aromatic alkene fragment (lower Ionization Energy

than the enol).

Predicted Peak: m/z 244

Calculation: MW (304) - Acetic Acid Enol (

, 60 Da) = 244.

Structure: 4-Iodo-allylbenzene radical cation.
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Benzylic Cleavage (The "Tropylium" Analog)
The bond between the benzylic carbon and the rest of the chain is weak.

Mechanism: Cleavage generates a resonance-stabilized iodobenzyl cation, which may

rearrange to an iodotropylium ion.

Predicted Peak: m/z 217

Calculation:

.

Significance: This is often the Base Peak or second most intense peak in iodinated

alkylbenzenes.

Iodine Loss
Predicted Peak: m/z 177

Calculation:

(304 - 127 = 177).

Observation: Confirms the presence of iodine. If this peak is present, look for the

corresponding 127 mass gap from the parent.

Visualization: EI Fragmentation Logic
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Caption: EI fragmentation competing pathways. The Benzylic and McLafferty ions are

diagnostic for the chain length and substitution.

Part 4: Experimental Protocol for Validation
To ensure data integrity, follow this protocol for sample preparation and acquisition.

Sample Preparation (GC-MS Focus)
Direct injection of the free acid leads to peak tailing and adsorption. Derivatization is mandatory

for reproducible EI spectra.

Reagent:

-Methanol (14%) or TMS-Diazomethane.

Protocol:

Dissolve 1 mg IPPA-C5 in 100 µL Methanol.

Add 200 µL

-MeOH.

Incubate at 60°C for 15 mins (Methyl Ester formation).

Extract with Hexane.

Result: Analyze the Methyl Ester (MW 318).

Shift: The McLafferty fragment will shift by +14 Da (if the charge stays on the ester) or

remain at m/z 244 (if charge stays on the ring). Note: In aryl esters, charge usually stays

on the ring.

LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
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Note: Even in negative mode, small amounts of acid improve peak shape on C18, though

Ammonium Acetate (10mM) is preferred for max sensitivity in ESI(-).

Gradient: 50% B to 95% B over 5 minutes (Hydrophobic iodine retains well).

Part 5: Summary of Diagnostic Ions
Use this table to interpret your spectrum.

m/z (Daltons) Ion Type Origin (Method) Structural Insight

304 EI (Free Acid) Molecular Ion.

303 ESI (-) Deprotonated Parent.

259 ESI (-)

Diagnostic for

carboxylic acid head

group.

244 EI

McLafferty fragment

(Chain length

verification).

217 EI
Iodobenzyl/Tropylium

(Confirms Ar-I core).

177 EI

Loss of Iodine

(Confirms labile

halogen).

127 ESI/EI
Iodide ion (High

energy cleavage).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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